N-Methyl Maprotiline Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

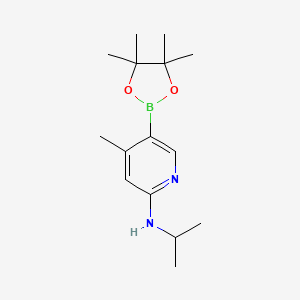

N-Methyl Maprotiline Hydrochloride is a tetracyclic antidepressant used primarily in the treatment of depressive disorders. It is known for its ability to inhibit the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft and enhancing mood. This compound is closely related to other secondary amine tricyclic antidepressants but has distinct anxiolytic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Maprotiline Hydrochloride involves the reaction of 9,10-ethanoanthracene-9(10H)-propanamine with methyl iodide under basic conditions to introduce the N-methyl group. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. Techniques such as ultramicro disintegration and drop pill manufacturing are employed to improve the dissolution rate and stability of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl Maprotiline Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Reagents such as alkyl halides are commonly used for substitution reactions

Major Products

The major products formed from these reactions include hydroxylated derivatives and various substituted analogs, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

N-Methyl Maprotiline Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the reuptake inhibition of neurotransmitters.

Biology: Employed in research on neurotransmitter pathways and their role in mood regulation.

Medicine: Investigated for its potential in treating various mood disorders, including major depressive disorder and anxiety.

Industry: Utilized in the development of new antidepressant formulations and delivery methods .

Mecanismo De Acción

N-Methyl Maprotiline Hydrochloride exerts its effects primarily by inhibiting the reuptake of norepinephrine at the presynaptic neuronal membrane. This increases the synaptic concentration of norepinephrine, enhancing adrenergic neurotransmission and improving mood. The compound does not significantly affect serotonin reuptake, distinguishing it from other tricyclic antidepressants .

Comparación Con Compuestos Similares

N-Methyl Maprotiline Hydrochloride is similar to other secondary amine tricyclic antidepressants such as nortriptyline and protriptyline. it has unique anxiolytic properties and a different side effect profile. For example:

Nortriptyline: Primarily inhibits the reuptake of both norepinephrine and serotonin, with a higher incidence of anticholinergic side effects.

Protriptyline: More stimulating and less sedating compared to this compound .

Similar Compounds

- Nortriptyline

- Protriptyline

- Amitriptyline

- Desipramine

These compounds share structural similarities but differ in their pharmacological profiles and side effect spectra .

Propiedades

IUPAC Name |

N,N-dimethyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21;/h3-6,8-11,16H,7,12-15H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBLXPMCFCXWFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B580341.png)